molecular formula C21H24N2O4S B4570493 4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid

4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid

Cat. No.: B4570493
M. Wt: 400.5 g/mol
InChI Key: CPSXQXGIQFTEPV-UHFFFAOYSA-N
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Description

4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.14567842 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is involved in the synthesis of various derivatives. Methyl 4-chloro-3-oxobutanoate reacts with benzoylcyanamide to form ketene N-benzoylaminal, which is transformed into derivatives of tetronic acid, showing the compound's utility in complex organic syntheses (Prezent & Dorokhov, 2012).
  • In another study, methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate was efficiently synthesized from a similar chiral hemi ester, demonstrating the compound's role in stereodivergent syntheses (Izquierdo et al., 2002).

Molecular Structure and Conformation

  • The compound exhibits interesting conformational properties. For instance, (2R,3R)-3-O-Benzoyl-N-benzyltartramide, a structurally related compound, demonstrates staggered conformation and intramolecular hydrogen bonding, highlighting the significance of such compounds in structural chemistry (Madura et al., 2012).

Chemical Reactions and Mechanisms

  • Reactions involving 4-oxobutanoic acids, such as the compound , lead to the formation of various benzopyrroloxazine derivatives. This showcases its role in facilitating complex chemical reactions and mechanisms (Amalʼchieva et al., 2022).

Application in Peptide and Pseudopeptide Synthesis

  • The compound is utilized in the synthesis of novel amino acids and their derivatives, which are crucial in the construction of peptidomimetics and combinatorial chemistry, showing its application in peptide synthesis (Pascal et al., 2000).

Involvement in Pharmacophore and QSAR Studies

  • In pharmacophore and quantitative structure-activity relationship (QSAR) studies, derivatives of this compound, such as carboxylic acid derivatives, are designed and synthesized. These studies are critical for understanding the structural requirements controlling cytotoxic properties in drug design (Abdel-Atty et al., 2014).

Role in Synthesizing Conformationally Constrained Derivatives

  • The compound is also used in the synthesis of constrained tryptophan derivatives, contributing to peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Properties

IUPAC Name

4-[[3-(benzylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c24-17(11-12-18(25)26)23-21-19(15-9-5-2-6-10-16(15)28-21)20(27)22-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,22,27)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSXQXGIQFTEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 2
4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 3
4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 5
4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 6
4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid

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